![molecular formula C8H7BrN2 B1525332 5-Brom-2-methyl-1H-pyrrolo[3,2-b]pyridin CAS No. 1190318-00-3](/img/structure/B1525332.png)
5-Brom-2-methyl-1H-pyrrolo[3,2-b]pyridin
Übersicht
Beschreibung
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is a brominated heterocyclic aromatic organic compound It belongs to the pyrrolopyridine family and features a bromine atom and a methyl group attached to the pyrrolopyridine core
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine are currently unknown. This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
It’s known that 7-azaindoles derivatives, a category of compounds to which this compound belongs, show a wide range of biological activities
Biochemische Analyse
Biochemical Properties
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with fibroblast growth factor receptors (FGFRs), where derivatives of this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, differentiation, and survival. The binding of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine to these receptors can inhibit their activity, thereby affecting downstream signaling cascades.
Cellular Effects
The effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in breast cancer cells, derivatives of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine have been observed to inhibit cell proliferation and induce apoptosis . Additionally, this compound can affect the migration and invasion abilities of cancer cells, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and receptors, leading to inhibition or activation of their activity. For example, its interaction with FGFRs results in the inhibition of receptor autophosphorylation, thereby blocking downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . These pathways are critical for cell growth and survival, and their inhibition can lead to reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine in cell culture models has demonstrated sustained inhibitory effects on cell proliferation and migration, although the extent of these effects can diminish over time.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is an important factor in determining its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and its overall efficacy as a therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the following steps:
Bromination: The starting material, 2-methyl-1H-pyrrolo[3,2-b]pyridine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled conditions.
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine position, using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, in aqueous or organic solvents.
Reduction: LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or iodides.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indazole
5-Bromo-1H-pyrrolo[2,3-b]pyridine
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: 5-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its bromine atom and methyl group contribute to its distinct chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-7-6(10-5)2-3-8(9)11-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRBSZFBJWCMGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


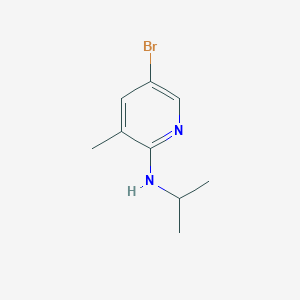

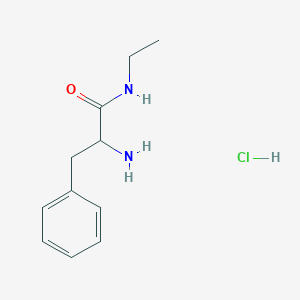
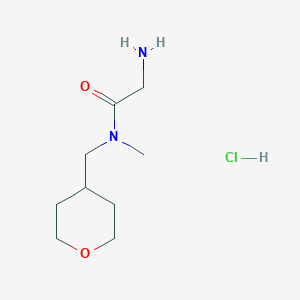
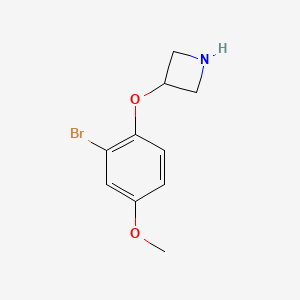
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)
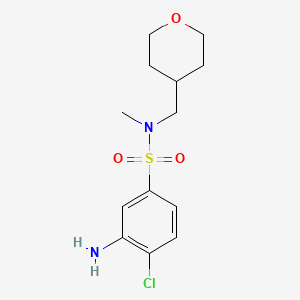
![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)
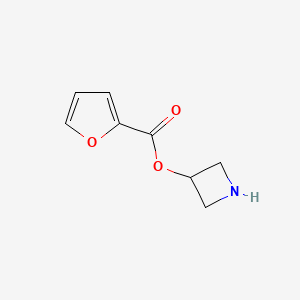
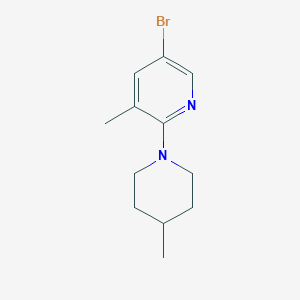
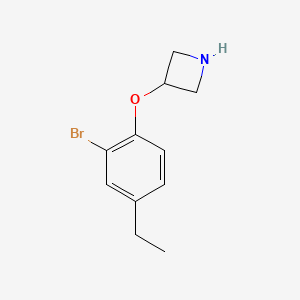

![3-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1525267.png)
![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525272.png)
